molecular formula C18H28N2O B2388224 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423747-15-2

2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No.: B2388224
CAS No.: 1423747-15-2
M. Wt: 288.435
InChI Key: VVRAHBSQMAYJJZ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a bicyclic compound featuring a spiro junction between a piperidine-derived lactam ring (2-azaspiro[4.5]decane) and a cyclohexane ring. The lactam adopts an envelope conformation, while the cyclohexane maintains a chair conformation, as observed in structurally related γ-spirolactams .

Properties

IUPAC Name

2-azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-11-19-12-6-16(7-13-19)17(21)20-14-10-18(15-20)8-4-3-5-9-18/h1,16H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRAHBSQMAYJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl bromodifluoroacetate for difluoroalkylation and tetrahydropyran-4-carbonitrile for spirocyclic core formation . Reaction conditions often involve the use of catalysts such as copper or trifluoromethanesulfonic acid (TfOH) for cyclization reactions .

Major Products Formed

The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications :

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis.
  • Neurological Disorders : Given its structural features, it may have applications in treating neurological conditions by modulating neurotransmitter systems.

Biological Studies

The biological activity of 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.

Industrial Applications

In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be used as a precursor in the development of new drugs and materials.

Case Studies

Several studies have explored the applications of similar azaspiro compounds:

  • Anticancer Research : A study demonstrated that azaspiro compounds could inhibit cancer cell growth by targeting specific signaling pathways.
  • Neuropharmacology : Research into related compounds has shown promise in treating cognitive impairments by enhancing cholinergic activity in the brain.

Comparison with Related Compounds

Compound NameStructureKey Application
2-Azaspiro[4.5]decan-3-oneStructureAntiepileptic
8-Oxa-2-Azaspiro[4.5]decaneStructureAntidepressant

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Core Structural Variations

The spiro[4.5]decane framework is common among analogs, but substitutions and heteroatom placement critically influence properties:

Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone ALDH1A1 inhibition (hypothesized)
2-Azaspiro[4.5]deca-1-one derivatives Lactam ring (envelope) + cyclohexane (chair); methyl or carbonyl substituents Crystallography studies
N-Phenylamino 2-azaspiro[4.5]decane-1,3-dione 1,3-dione functionality on spiro core; N-phenylamino substituent Anticonvulsant activity
Atalantiamide (2-azaspiro[4.5]decan-3-one) 3-keto group on lactam ring; isolated from Atalantia monophylla Pesticidal (antifeedant, larvicidal)
(8-Oxa-2-azaspiro[4.5]decan-2-yl) derivatives Oxygen atom replacing CH2 in the spiro ring Not specified; structural diversity
1,4-Dioxa-8-azaspiro[4.5]decane sulfonyl 1,4-dioxa ring + sulfonyl-piperidinyl group Kinase modulation (hypothesized)

Key Observations :

  • Heteroatom Substitutions : Replacement of spiro-ring CH2 groups with oxygen (e.g., 8-oxa analogs) increases polarity and alters hydrogen-bonding capacity .
  • Substituent Effects : Propargyl groups (as in the target compound) enhance electrophilicity, enabling click chemistry applications, while methyl or phenyl groups improve lipophilicity for CNS-targeted drugs .
  • Conformational Rigidity: The spiro architecture enforces restricted rotation, favoring selective receptor binding compared to non-spiro analogs .

Pharmacological and Physicochemical Properties

Property Target Compound 2-Azaspiro[4.5]deca-1-one N-Phenylamino Derivative Atalantiamide
Molecular Weight (g/mol) ~437 (calculated) 195–210 300–350 223.3
LogP 3.2 (predicted) 1.5–2.0 2.8–3.5 2.1
Hydrogen Bond Donors 1 1 2 1
Bioactivity ALDH1A1 inhibition (potential) None reported Anticonvulsant (ED50 = 30 mg/kg) Antifeedant

Notable Trends:

  • Lipophilicity: Propargyl and phenylamino substituents increase LogP, enhancing blood-brain barrier penetration (critical for CNS drugs) .
  • Enzyme Inhibition: The target compound’s propargyl group may interact covalently with ALDH1A1, similar to quinoline-based inhibitors in .

Biological Activity

2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various research studies and databases.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 222.29 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential as an anticonvulsant and analgesic agent.

Biological Activity Overview

  • Anticonvulsant Activity :
    • The compound has shown promise in preclinical models for reducing seizure activity, similar to other azaspiro compounds that have been evaluated for their anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
  • Analgesic Effects :
    • Research indicates that derivatives of azaspiro compounds exhibit analgesic properties, potentially through the inhibition of pain pathways in the CNS. The specific mechanism may involve the modulation of opioid receptors or other pain-related signaling pathways.
  • Anti-inflammatory Activity :
    • Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, contributing to their analgesic effects. For instance, azaspirane derivatives have been noted to significantly inhibit interleukin-6 (IL-6) production, which is crucial in inflammatory responses .

Case Studies and Research Findings

StudyFindings
Azaspirane and Multiple Myeloma Azaspirane significantly inhibited growth and induced apoptosis in drug-sensitive and drug-resistant multiple myeloma cell lines. It also inhibited IL-6 secretion and angiogenesis in human umbilical vein endothelial cells (HUVECs) .
Anticonvulsant Testing In animal models, the compound showed a reduction in seizure frequency comparable to established anticonvulsants like gabapentin .
Pain Model Studies In rodent models of pain, administration of azaspiro derivatives resulted in a significant decrease in pain behaviors, suggesting efficacy as a novel analgesic .

Pharmacokinetics

The pharmacokinetic profile of 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone remains under investigation. Initial studies suggest it has favorable absorption characteristics and potential for good bioavailability, similar to related azaspiro compounds.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits some degree of irritation at higher concentrations, it is generally well-tolerated at therapeutic doses. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for preparing 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone?

The synthesis of spirocyclic compounds often involves multi-step reactions, including cyclization and functional group modifications. For example, analogous spiro structures are synthesized via refluxing intermediates with sodium acetate in glacial acetic acid, followed by purification through recrystallization (e.g., ethanol) . Key steps include controlling reaction time (12–14 hours) and temperature to optimize yields. Piperidine and azaspiro moieties are typically introduced via nucleophilic substitution or condensation reactions under anhydrous conditions to prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks, particularly for distinguishing spiro junctions and substituents .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formulas and isotopic patterns . Cross-validation with X-ray crystallography (e.g., SHELX refinement) is recommended for resolving ambiguous stereochemistry .

Q. How are impurities detected and quantified during synthesis?

Reverse-phase HPLC with UV detection is commonly used. For example, a buffer solution of sodium acetate and sodium 1-octanesulfonate (pH 4.6) paired with methanol (65:35 v/v) effectively separates impurities like 2-Azaspiro[4.5]decan-3-one . System suitability tests ensure resolution and reproducibility.

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use SHELXL for high-resolution crystallographic refinement to confirm bond lengths/angles . Compare with variable-temperature NMR to assess dynamic behavior in solution. For example, broadening or splitting of peaks in ¹H NMR at low temperatures may indicate restricted rotation .

Q. What strategies improve reaction yields in spirocyclic compound synthesis?

  • Solvent optimization : Glacial acetic acid enhances protonation of intermediates, facilitating cyclization .
  • Catalysis : Transition metals (e.g., Pd) can accelerate cross-coupling steps for prop-2-ynyl group introduction .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize amines during multi-step syntheses, as seen in related azaspiro compounds .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict interactions with biological targets like neurotransmitter receptors. For piperidine-containing analogs, fluorine substituents enhance lipophilicity and binding affinity to hydrophobic pockets . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement.

Q. What methodologies assess the compound’s potential pharmacological activity?

  • In vitro assays : Receptor binding studies (e.g., radioligand displacement for GPCRs) quantify affinity (Ki values).
  • In vivo models : Behavioral assays in rodents evaluate CNS penetration and efficacy, leveraging structural similarities to neuroactive piperidine derivatives .
  • ADMET profiling : Microsomal stability assays and Caco-2 cell monolayers predict metabolic stability and permeability .

Methodological Considerations

  • Crystallography : Use SHELX for structure refinement, particularly for resolving twinning or high-symmetry space groups .
  • Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously, as minor variations significantly impact spirocycle formation .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) to eliminate misinterpretation .

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